molecular formula C16H22BrNO2 B5810525 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide

Cat. No.: B5810525
M. Wt: 340.25 g/mol
InChI Key: DZLQZMORKGYYLW-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide is an organic compound that contains a bromine atom, a dimethylphenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide typically involves the reaction of 4-bromo-3,5-dimethylphenol with cyclohexylamine and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates such as 4-bromo-3,5-dimethylphenol and its subsequent reaction with cyclohexylamine. The process may be optimized for yield and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form a bromo derivative.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed

    Oxidation: Bromo derivatives.

    Reduction: Amines.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the acetamide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide.

    2-(4-bromo-3,5-dimethylphenoxy)acetonitrile: Another derivative with similar structural features.

    2-(4-bromo-3,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide: A compound with a different substituent on the acetamide group.

Uniqueness

This compound is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11-8-14(9-12(2)16(11)17)20-10-15(19)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLQZMORKGYYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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